molecular formula C13H19BrN2O3S B2604331 2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide CAS No. 318498-19-0

2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide

Katalognummer: B2604331
CAS-Nummer: 318498-19-0
Molekulargewicht: 363.27
InChI-Schlüssel: XCBSGAGPIUDPSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of “2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide” consists of a bromophenyl group attached to a sulfonyl group, which is further attached to an amino group. This amino group is connected to a butanamide group with three methyl groups.

Wissenschaftliche Forschungsanwendungen

Sulfonamides in Scientific Research

Sulfonamide Drug Development

Sulfonamides have been foundational in the development of a range of drugs due to their versatile pharmacological properties. They are historically significant as one of the first classes of antibiotics, but their utility extends beyond antibacterial applications. Recent patents and research have focused on novel sulfonamide compounds with potential as carbonic anhydrase inhibitors (CAIs) for managing glaucoma, as well as antitumor agents targeting specific cancer-associated isoforms like CA IX/XII. Notable advancements include drugs like apricoxib, a COX2 inhibitor, and pazopanib, a tyrosine kinase inhibitor, which demonstrate significant antitumor activity. This reflects the ongoing exploration of sulfonamides for their broad therapeutic potential, underscoring the need for continuous development of new compounds targeting a variety of diseases (Carta, Scozzafava, & Supuran, 2012).

Antitumor Properties

The antitumor properties of sulfonamides have garnered attention due to their action against various cancer forms. The structural versatility of sulfonamides allows for the development of molecules with specific activity against cancer cells, demonstrating the critical role of the sulfonamide group in the design of new antitumor agents. This includes efforts to synthesize sulfonamide derivatives with enhanced anticancer efficacy, showcasing the compound class's importance in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).

Medicinal Chemistry Applications

Sulfonamide derivatives continue to be a focal point in medicinal chemistry, offering a broad spectrum of bioactive properties, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory effects. The chemical modification of classical sulfonamides has led to derivatives that exhibit wide-ranging medicinal applications, highlighting the active research and development in creating new drugs with high activity and low toxicity. This emphasizes the role of sulfonamides in the ongoing search for novel therapeutic agents (He Shichao et al., 2016).

Sulfonylurea Drugs and Diabetes Management

Within the realm of sulfonamide research, sulfonylurea drugs represent a significant area of focus, particularly in the management of type 2 diabetes. These drugs act by stimulating insulin release from pancreatic β-cells, demonstrating the therapeutic versatility of sulfonamide-related compounds. Studies on sulfonylureas highlight the importance of genetic polymorphisms in determining individual responses to these medications, affecting both pharmacokinetics and pharmacodynamics. This area of research underscores the tailored approach needed in diabetes management and the potential for sulfonamides in personalized medicine (Xu, Murray, & McLachlan, 2009).

Zukünftige Richtungen

The compound “2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide” has potential use as a therapeutic agent. In particular, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Eigenschaften

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-13(2,3)11(12(17)15-4)16-20(18,19)10-7-5-9(14)6-8-10/h5-8,11,16H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBSGAGPIUDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.